

review of 19(20)-EpDTE literature

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Compound of Interest

Compound Name: (±)19(20)-EpDTE

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An In-depth Technical Guide to 19(20)-Epoxyeicosatetraenoic Acid (19(20)-EpDTE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxyeicosatetraenoic acid, also referred to as 19(20)-EpDTE or 19,20-EDP, is a biologically active lipid mediator. It is an oxylipin formed from the metabolism of omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), by cytochrome P450 (CYP) epoxygenases. This molecule has garnered significant interest within the scientific community for its potent effects on key physiological processes, including angiogenesis and vasodilation, suggesting its potential as a therapeutic agent in cardiovascular diseases and cancer. This technical guide provides a comprehensive review of the existing literature on 19(20)-EpDTE, with a focus on its synthesis, biological activities, and underlying signaling mechanisms.

Core Properties of 19(20)-EpDTE

Property	Value
Molecular Formula	C ₂₂ H ₃₄ O ₃
Molecular Weight	346.5 g/mol
CAS Number	1359721-83-7
Synonyms	19(20)-EpDTE, 19,20-EDP, (±)19(20)-EpDoTE
Class	Oxylipin, Epoxide
Precursor	Docosahexaenoic Acid (DHA)
Metabolic Pathway	Cytochrome P450 Epoxygenase Pathway

Biological Activities and Quantitative Data

19(20)-EpDTE exhibits significant biological activity, primarily in the regulation of angiogenesis and vascular tone. The following tables summarize the key quantitative findings from the literature.

Anti-Angiogenic Effects

19(20)-EpDTE has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is critical in pathological conditions such as tumor growth and metastasis.

Table 1: Quantitative Analysis of the Anti-Angiogenic Effects of 19(20)-EpDTE

Assay	Cell Type	Treatment	Concentration	Result
Endothelial Tube Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	19(20)-EpDTE	1 μ M	~63% inhibition of tube formation[1]
Endothelial Tube Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	19(20)-EpDTE	3 μ M	~91% inhibition of tube formation[1]
VEGF-Induced Cell Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	19(20)-EpDTE	1 μ M	~50% reduction in migration[1]
VEGF-Induced Cell Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	19(20)-EpDTE	3 μ M	~70% reduction in migration[1]
VEGFR2 Phosphorylation	Human Umbilical Vein Endothelial Cells (HUVECs)	19(20)-EpDTE	1 μ M	Dramatic inhibition

Vasodilatory Effects

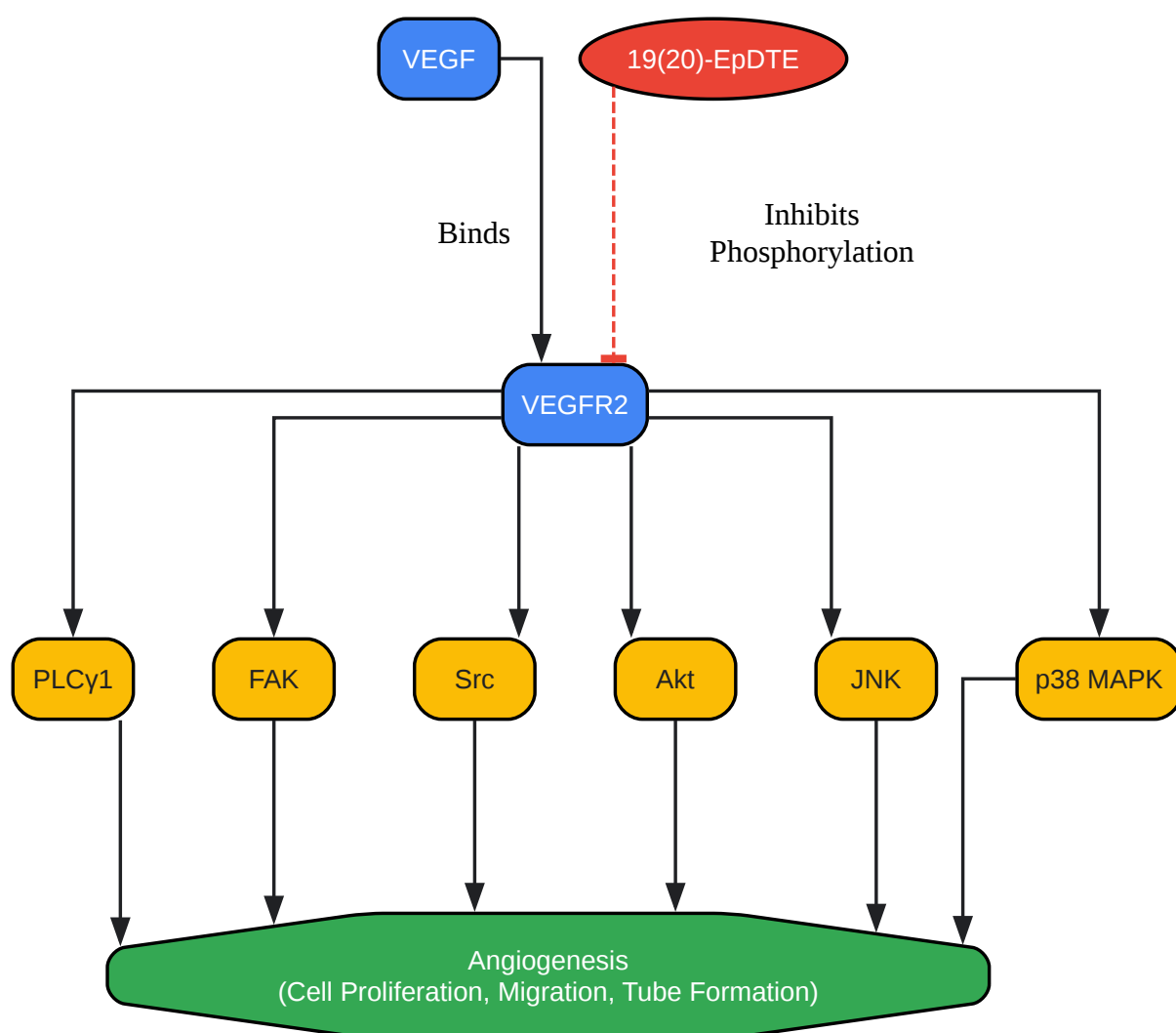
As an epoxyeicosanoid, 19(20)-EpDTE is recognized as an Endothelium-Derived Hyperpolarizing Factor (EDHF). EDHFs play a crucial role in regulating vascular tone by causing hyperpolarization and subsequent relaxation of vascular smooth muscle cells. While the precise EC₅₀ value for 19(20)-EpDTE-induced vasodilation is not readily available in the reviewed literature, other epoxyeicosatrienoic acids (EETs) have been shown to cause concentration-dependent relaxations with EC₅₀ values in the micromolar range. It is plausible that 19(20)-EpDTE exhibits similar potency.

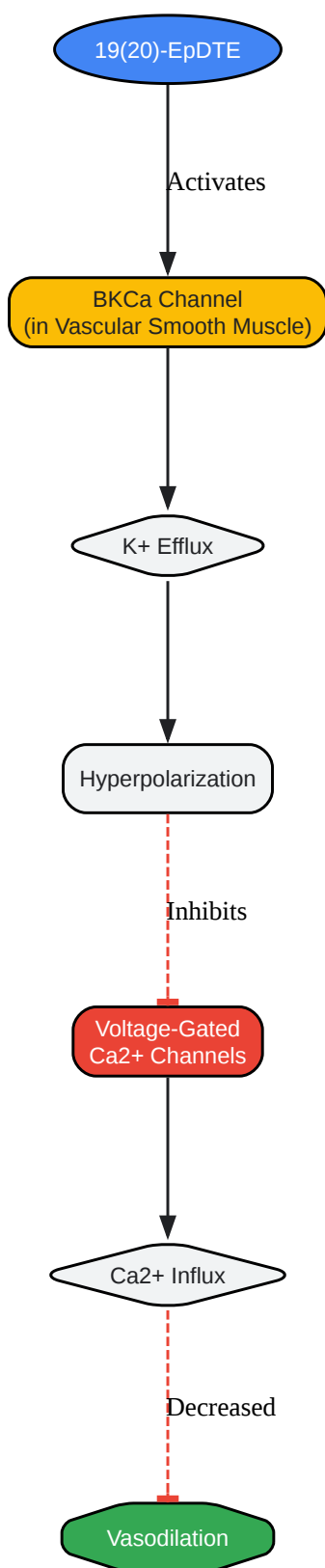
Signaling Pathways

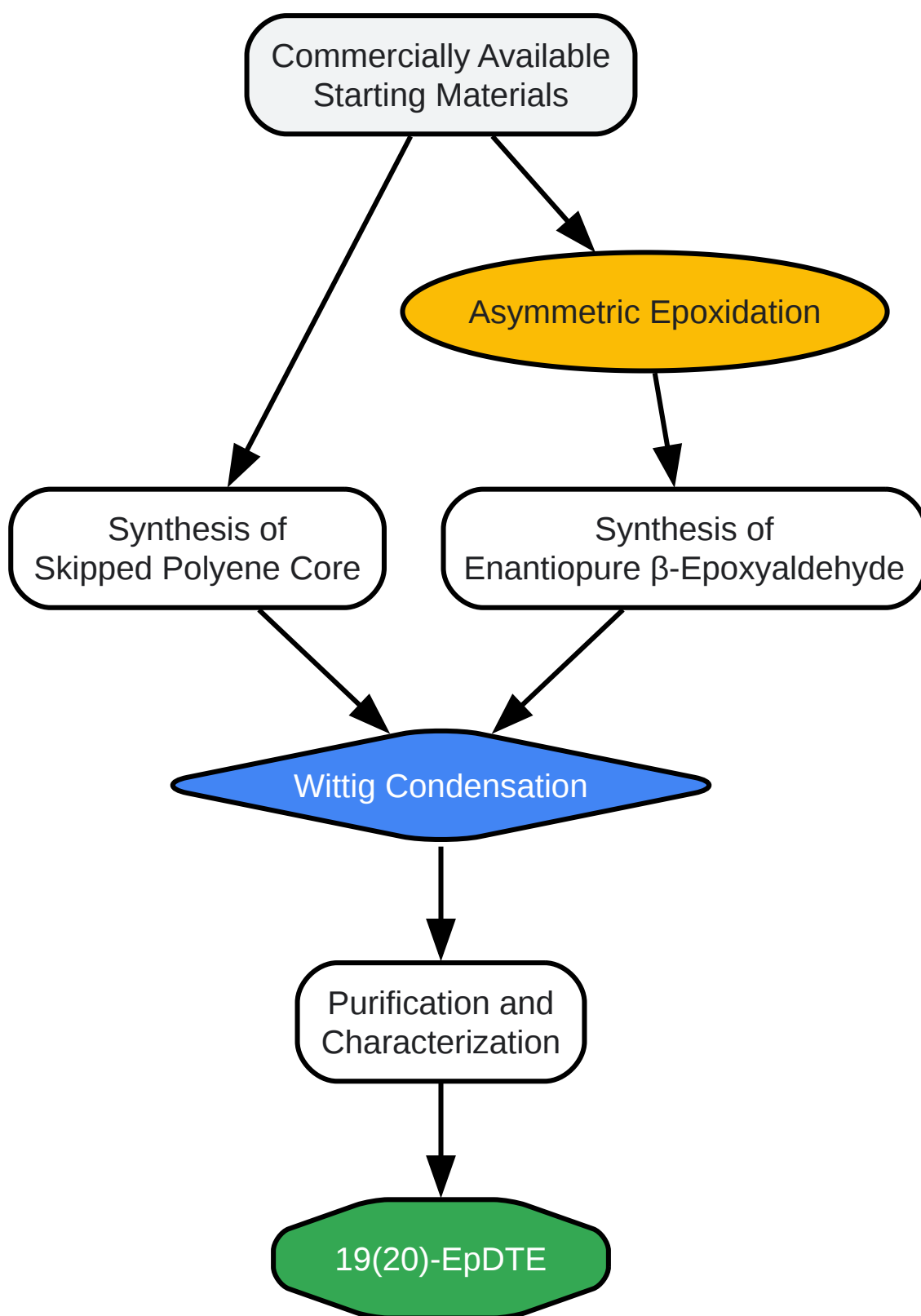
The biological effects of 19(20)-EpDTE are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.

Anti-Angiogenic Signaling Pathway

19(20)-EpDTE exerts its anti-angiogenic effects primarily by inhibiting the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.







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References

- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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